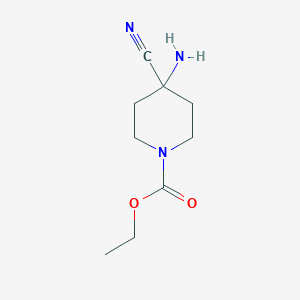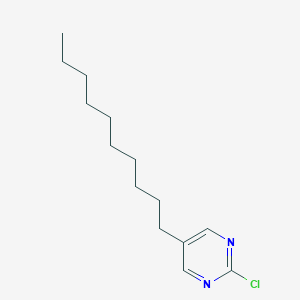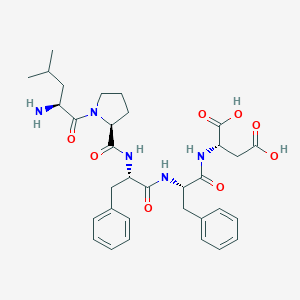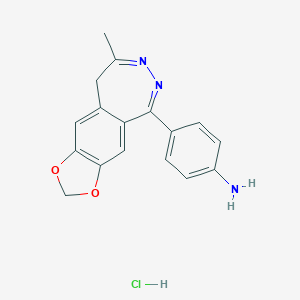![molecular formula C15H14O3 B065729 4-[(3-Methoxybenzyl)oxy]benzaldehyde CAS No. 161192-29-6](/img/structure/B65729.png)
4-[(3-Methoxybenzyl)oxy]benzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-[(3-Methoxybenzyl)oxy]benzaldehyde and related compounds has been explored through various methods. For instance, the regioselective protection of hydroxyl groups in dihydroxy-benzaldehydes using methoxybenzyl and other protecting groups demonstrates a fundamental approach to modifying this compound's structure for further chemical reactions (Plourde & Spaetzel, 2002). Additionally, the synthesis of related benzaldehyde derivatives through reactions with other chemicals like hexachlorocyclotriphosphazene indicates the versatility and reactivity of the methoxybenzyl protected aldehydes (Özay et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of 4-[(3-Methoxybenzyl)oxy]benzaldehyde derivatives reveals insights into their geometric and electronic configurations. X-ray crystallography studies on similar compounds have elucidated the orthorhombic crystal systems, space groups, and molecular conformations, offering detailed views of their structural characteristics (Akkurt et al., 2010).
Chemical Reactions and Properties
4-[(3-Methoxybenzyl)oxy]benzaldehyde participates in various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. For example, its derivatives undergo oxygen transfer reactions, indicating the potential for oxidative transformations in synthesizing new compounds (Lai et al., 2002). Furthermore, reactions with nitrobenzyl bromide and other agents demonstrate its role in forming benzyloxybenzaldehyde derivatives and benzofurans, showcasing the compound's versatility (Hayvalı et al., 2010).
Physical Properties Analysis
Investigations into the physical properties of 4-[(3-Methoxybenzyl)oxy]benzaldehyde derivatives contribute to understanding their behavior under different conditions. For example, studies on oxidative debenzylation of methoxy substituted esters provide insights into their stability and reactivity, which are crucial for their practical applications (Yoo et al., 1990).
Chemical Properties Analysis
The chemical properties of 4-[(3-Methoxybenzyl)oxy]benzaldehyde, such as its reactivity with various functional groups and participation in protective group chemistry, have been a subject of study. Selective deprotection of methoxybenzyl (MPM) and related groups illustrates the compound's role in synthetic strategies, highlighting its importance in organic synthesis (Horita et al., 1986).
Wissenschaftliche Forschungsanwendungen
Oxidation Reactions
Lai, Lepage, and Lee (2002) investigated the oxidation of methoxy substituted benzyl phenyl sulfides, which is relevant to the understanding of reactions involving 4-[(3-Methoxybenzyl)oxy]benzaldehyde. They explored how different oxidants affect the formation of methoxy substituted benzyl derivatives and benzaldehydes (Lai, Lepage, & Lee, 2002).
Regioselective Protection
Plourde and Spaetzel (2002) conducted research on the regioselective protection of hydroxyl groups in compounds similar to 4-[(3-Methoxybenzyl)oxy]benzaldehyde, specifically focusing on 3,4-dihydroxy-benzaldehyde (Plourde & Spaetzel, 2002).
Anticancer Activity
Lin et al. (2005) synthesized and tested a series of benzyloxybenzaldehyde derivatives, including 4-[(3-Methoxybenzyl)oxy]benzaldehyde, for anticancer activity. They found significant activity against the HL-60 cell line, suggesting potential therapeutic applications (Lin et al., 2005).
Photocatalytic Oxidation
Higashimoto et al. (2009) studied the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, to corresponding aldehydes using TiO2 under visible light irradiation. This research is relevant for understanding the photocatalytic behavior of similar compounds (Higashimoto et al., 2009).
Antiplasmodial Activity
Hadanu et al. (2010) synthesized and evaluated the antiplasmodial activities of certain derivatives, starting from materials including 4-methoxybenzaldehyde, indicating potential applications in malaria treatment (Hadanu et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(3-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15-4-2-3-13(9-15)11-18-14-7-5-12(10-16)6-8-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOBYPRZSFOAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397112 | |
| Record name | 4-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methoxybenzyl)oxy]benzaldehyde | |
CAS RN |
161192-29-6 | |
| Record name | 4-[(3-Methoxyphenyl)methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161192-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)



![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)



![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)
